molecular formula C6H13NO B13337738 (2S,3R)-3-Methoxy-2-methylpyrrolidine

(2S,3R)-3-Methoxy-2-methylpyrrolidine

Cat. No.: B13337738
M. Wt: 115.17 g/mol
InChI Key: MYIPSYQOUBCKFD-NTSWFWBYSA-N
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Description

(2S,3R)-3-Methoxy-2-methylpyrrolidine is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methoxy-2-methylpyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired enantiomer. For instance, the synthesis might start with a chiral precursor, followed by a series of reactions including nucleophilic substitution and reduction to introduce the methoxy and methyl groups at the correct positions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of high-yielding reactions and efficient purification techniques to ensure the production of large quantities of the compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methoxy-2-methylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as halides or amines under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .

Scientific Research Applications

(2S,3R)-3-Methoxy-2-methylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-3-Methoxy-2-methylpyrrolidine apart is its specific combination of a methoxy group and a methyl group on a pyrrolidine ring, which imparts unique reactivity and biological activity. Its specific stereochemistry also makes it particularly valuable in chiral synthesis and as a tool in stereochemical studies .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S,3R)-3-methoxy-2-methylpyrrolidine

InChI

InChI=1S/C6H13NO/c1-5-6(8-2)3-4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

MYIPSYQOUBCKFD-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCN1)OC

Canonical SMILES

CC1C(CCN1)OC

Origin of Product

United States

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